N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide
Description
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound characterized by a cyclohexene ring attached to a carboxamide group and a phenyl ring substituted with a furan moiety
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)19-12-14-6-8-15(9-7-14)17-10-11-21-13-17/h1-2,6-11,13,16H,3-5,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEGYCRJSRDQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) to obtain the desired cyclohexene derivatives . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexene derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In the realm of chemistry, N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of novel compounds with tailored properties.
Biology
The compound is under investigation for its biological activity , particularly in the following areas:
-
Enzyme Inhibition : this compound has shown potential as an enzyme inhibitor, which could be pivotal in drug development targeting specific metabolic pathways.
Enzyme Target Inhibition Type Reference Cyclooxygenase Competitive Protein Kinase Non-competitive
Medicine
Research is ongoing to explore the therapeutic applications of this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro.
-
Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential as a chemotherapeutic agent.
Cell Line IC50 (µM) Mechanism of Action HeLa 10 Induces apoptosis MCF-7 15 DNA synthesis inhibition
Industrial Applications
In industry, this compound is utilized as an intermediate in the production of pharmaceuticals and new materials. Its ability to undergo various chemical transformations makes it valuable for developing innovative products.
Case Studies
Several case studies highlight the compound's versatility:
- Case Study on Antitumor Activity : A study involving derivatives of N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene demonstrated significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential role in cancer therapy.
- Enzyme Interaction Study : Research has shown that this compound can effectively inhibit specific enzymes involved in inflammatory pathways, providing insights into its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives: These compounds share a similar cyclohexene core structure but differ in the substituents attached to the carboxamide group.
Furan-substituted phenyl derivatives: Compounds with a phenyl ring substituted with a furan moiety, similar to the target compound.
Uniqueness
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide is unique due to the combination of its cyclohexene ring, carboxamide group, and furan-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Compound Overview
This compound features a cyclohexene ring, a carboxamide group, and a phenyl ring substituted with a furan moiety. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.
- Receptor Modulation : It may alter receptor functions by interacting with binding sites, influencing various biochemical pathways and cellular responses .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various tumor cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| A549 | 30 | Cell cycle arrest |
| MCF7 | 28 | Oxidative stress induction |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has been tested for antimicrobial properties against various pathogens. Its effectiveness against bacteria such as Helicobacter pylori indicates its potential as an antimicrobial agent.
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on several human tumor cell lines revealed that the compound selectively inhibits cancer cell proliferation while sparing normal cells .
- Inflammatory Response : In vivo studies demonstrated that treatment with the compound significantly reduced markers of inflammation in animal models, supporting its role as an anti-inflammatory agent .
- Antimicrobial Efficacy : The compound was evaluated against H. pylori, showing comparable efficacy to standard treatments, indicating its potential as a novel antimicrobial therapy .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other compounds sharing structural similarities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-methylcyclohex-3-enecarboxamide | Cyclohexene derivative | Moderate anticancer activity |
| Furan-substituted phenyl derivatives | Furan-based compounds | Antimicrobial properties |
The unique combination of a cyclohexene core and a furan-substituted phenyl ring gives this compound distinct chemical and biological properties that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
